molecular formula C15H20N2O5 B111400 (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid CAS No. 1213190-47-6

(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

Cat. No. B111400
CAS RN: 1213190-47-6
M. Wt: 308.33 g/mol
InChI Key: JCPCVUPCEXUFGD-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protease Inhibition

Boc-D-3-Carbamoylphe: has been identified as a potent inhibitor of proteases, particularly caspases involved in apoptosis. It is used to study the inhibition of cell death pathways in various biological models. For instance, it can block apoptosis stimulated by TNF-α in neutrophils, hepatocytes, and renal endothelial cells .

Cell Death Mechanism Elucidation

Researchers utilize this compound to elucidate the mechanisms of cell death, including apoptosis and pyroptosis. By inhibiting caspases, Boc-D-3-Carbamoylphe helps in dissecting the specific roles of these enzymes in the programmed cell death processes .

Mechanism of Action

Target of Action

Boc-D-3-Carbamoylphe, also known as BOC-D-3-CARBAMOYLPHENYLALANINE, is a compound that primarily targets amino groups . The compound is often used in the synthesis of peptides . .

Mode of Action

The compound Boc-D-3-Carbamoylphe is known to interact with its targets through the formation of a carbamate protecting group . This interaction involves the conversion of an amino group into a carbamate, which is a common strategy to protect an amino group and allow for transformations of other functional groups . The tert-butyloxycarbonyl (t-Boc or simply Boc) is a better option than, for example, a methoxycarbonyl derivative due to the stability of the more substituted tert-butyl carbocation which is cleaved when the Boc protecting group is removed .

Biochemical Pathways

It is known that amino acids play a crucial role in various biochemical pathways, including protein synthesis and signal transduction . Therefore, it can be inferred that Boc-D-3-Carbamoylphe, by interacting with amino groups, may indirectly influence these pathways.

Pharmacokinetics

The compound’s physical and chemical properties such as melting point, boiling point, and molecular weight, which can influence its bioavailability, are available .

Result of Action

One study suggests that d-peptide analogues of boc-phe-leu-phe-leu-phe-cooh induce neovascularization via endothelial n-formyl peptide receptor 3 . This suggests that Boc-D-3-Carbamoylphe and its analogues may have potential effects on angiogenesis and vascular biology.

Action Environment

It is known that environmental factors such as temperature, ph, and salinity can significantly influence the activity and stability of many compounds . Therefore, it can be inferred that similar factors may also influence the action of Boc-D-3-Carbamoylphe.

properties

IUPAC Name

(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-5-4-6-10(7-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPCVUPCEXUFGD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.